![molecular formula C22H26N2O5 B2466445 N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)-3,4-二甲氧基苯甲酰胺 CAS No. 921560-29-4](/img/structure/B2466445.png)
N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)-3,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
5-羟色胺-3受体拮抗剂
研究已经确定了类似于N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)-3,4-二甲氧基苯甲酰胺的衍生物作为有效的5-羟色胺-3(5-HT3)受体拮抗剂。这些化合物已被研究用于抑制大鼠的冯·贝佐尔-雅里希反射,展示了在治疗与5-HT3受体活性相关的疾病,如某些胃肠道疾病和化疗引起的恶心和呕吐方面的潜在应用 Harada et al., 1995。
抗菌和抗癌剂
新型苯并噁唑-1,2,3-三唑杂合物,可能与该化合物相关,显示出有希望的抗菌和抗癌特性。这些化合物已经证明对革兰氏阳性和革兰氏阴性细菌菌株都具有有效性,并且对肺癌和结肠癌细胞系显示出细胞毒性,突显了它们在治疗传染病和癌症方面作为治疗剂的潜力 Kuntala et al., 2015。
分子结构和非线性光学(NLO)性质
类似于N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)-3,4-二甲氧基苯甲酰胺的结构化合物已被合成并分析其分子结构和非线性光学(NLO)性质。包括光谱学、X射线衍射和密度泛函理论(DFT)分析在内的研究揭示了电荷分布、分子静电势图和NLO性质的见解,这些对于材料科学和光子学应用具有重要意义 Almansour et al., 2016。
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-6-24-16-12-15(8-10-17(16)29-13-22(2,3)21(24)26)23-20(25)14-7-9-18(27-4)19(11-14)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIVNUTOZEJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。